2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]acetamide
Overview
Description
2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]acetamide is an organic compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.72 g/mol . It is a white to brown crystalline powder with a melting point of 84-85°C . This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]acetamide, also known as Pyrithiobac , is the acetohydroxyacid synthase (AHAS) enzyme in plants . This enzyme plays a crucial role in the synthesis of branched-chain amino acids, which are essential for plant growth and development .
Mode of Action
Pyrithiobac acts by inhibiting the AHAS enzyme, thereby disrupting the synthesis of branched-chain amino acids in plants . This disruption leads to a halt in protein synthesis, which in turn inhibits the growth of weeds .
Biochemical Pathways
The inhibition of the AHAS enzyme disrupts the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine . These amino acids are essential for protein synthesis and plant growth. The disruption of these pathways leads to the death of the plant .
Result of Action
The result of Pyrithiobac’s action is the inhibition of weed growth. By disrupting the synthesis of essential amino acids, the compound effectively halts protein synthesis and plant growth . This leads to the death of the weed, thereby aiding in weed control in various agricultural settings.
Action Environment
The efficacy and stability of Pyrithiobac can be influenced by various environmental factorsIt is also important to note that safety precautions should be taken when handling Pyrithiobac, as it can be irritating to the eyes and skin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]acetamide typically involves the reaction of 2,6-dimethylphenol with ethylene oxide to form 2-(2,6-dimethylphenoxy)ethanol. This intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced forms.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]acetamide is used in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of other organic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic effects and drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2,6-dimethylphenyl)acetamide: Similar structure but different substituents.
N-(2,6-dimethylphenyl)chloroacetamide: Another related compound with similar properties.
Uniqueness
2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]acetamide is unique due to its specific phenoxyethyl group, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-9-4-3-5-10(2)12(9)16-7-6-14-11(15)8-13/h3-5H,6-8H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDATRCPKWDKJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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